2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide
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Overview
Description
2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide is an organic compound that belongs to the class of morpholines and thiophenes It is characterized by the presence of a chlorinated thiophene ring and a morpholine moiety, which are connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is chlorinated to form 5-chlorothiophene-2-carbonyl chloride.
Coupling with Morpholine: The chlorinated intermediate is then reacted with morpholine in the presence of a base such as triethylamine to form 2-(5-chlorothiophen-2-yl)morpholine.
Acetylation: The final step involves the acetylation of the morpholine derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)morpholine: Lacks the acetamide linkage but shares the thiophene and morpholine moieties.
2-(5-Chlorothiophen-2-yl)acetamide: Lacks the morpholine moiety but contains the thiophene and acetamide linkages.
5-Chlorothiophene-2-carboxamide: Contains the thiophene and amide linkages but lacks the morpholine moiety.
Uniqueness
2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide is unique due to the combination of the chlorinated thiophene ring, morpholine moiety, and acetamide linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-2-1-8(16-9)7-5-13(3-4-15-7)6-10(12)14/h1-2,7H,3-6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUZTVHWHIRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)N)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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